

Spectroscopic Analysis of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: (R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate

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This technical guide provides a detailed overview of the spectroscopic data for (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate, a key intermediate in pharmaceutical synthesis. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this specific compound, the following tables present predicted spectroscopic values. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.9 (broad s)	br s	1H	N-H (carbamate)
~3.5-3.6 (m)	m	1H	C2-H (pyrrolidine)
~3.2-3.4 (m)	m	2H	C5-H ₂ (pyrrolidine)
~3.0-3.2 (m)	m	2H	CH ₂ (exocyclic)
~1.8-2.0 (m)	m	2H	C3-H ₂ (pyrrolidine)
~1.6-1.8 (m)	m	2H	C4-H ₂ (pyrrolidine)
1.45 (s)	s	9H	C(CH ₃) ₃ (Boc)
~1.5 (broad s)	br s	1H	N-H (pyrrolidine)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (carbamate)
~79.5	C(CH ₃) ₃ (Boc)
~58.0	C2 (pyrrolidine)
~47.0	C5 (pyrrolidine)
~46.0	CH ₂ (exocyclic)
~29.0	C3 (pyrrolidine)
~28.5	C(CH ₃) ₃ (Boc)
~25.5	C4 (pyrrolidine)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, sharp	N-H Stretch (carbamate)
~3300	Medium, broad	N-H Stretch (pyrrolidine)
2975-2850	Strong	C-H Stretch (aliphatic)
~1690	Strong	C=O Stretch (carbamate)
~1520	Medium	N-H Bend (carbamate)
~1170	Strong	C-O Stretch (carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
200	Low	[M] ⁺ (Molecular Ion)
144	Moderate	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
101	Moderate	[M - Boc] ⁺
84	High	Pyrrolidinemethyl cation
70	High	Pyrrolidinyll cation
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse sequence
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16-32
- Spectral Width: -2 to 12 ppm
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse sequence
- Acquisition Time: ~1-2 seconds

- Relaxation Delay: 2 seconds
- Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
- Spectral Width: -10 to 220 ppm
- Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

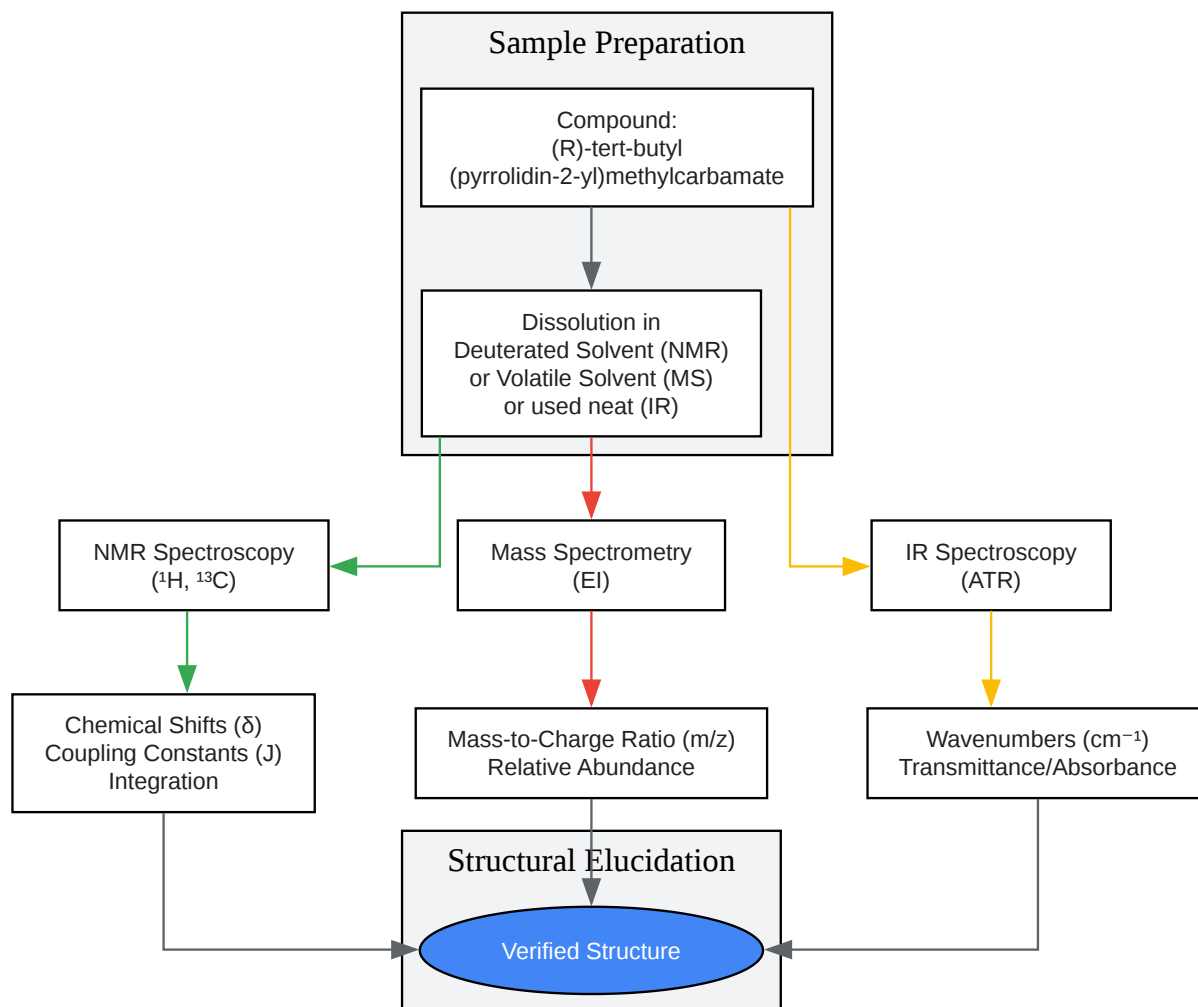
- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion

probe or after separation by gas chromatography (GC-MS).

- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the ejection of an electron to form a molecular ion ($[M]^+$) and various fragment ions.^[1]
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- **Data Representation:** The resulting mass spectrum is plotted as relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as (R)-tert-butyl (pyrrolidin-2-yl)methylcarbamate.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
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